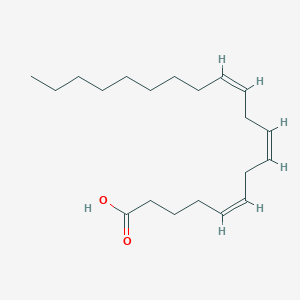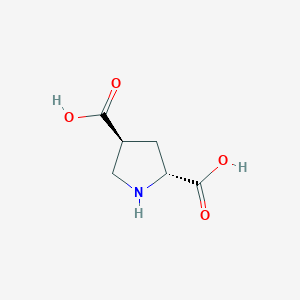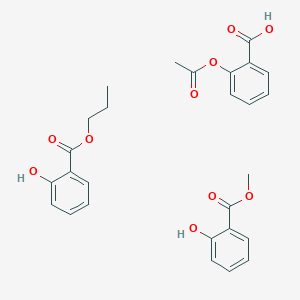
Squalen
Übersicht
Beschreibung
Squalene is a natural triterpene, a hydrocarbon made up of six isoprene units . It is a colorless oil, although impure samples appear yellow . It was originally obtained from shark liver oil (hence its name, as Squalus is a genus of sharks) . An estimated 12% of bodily squalene in humans is found in sebum . Squalene has a role in topical skin lubrication and protection . Most plants, fungi, and animals produce squalene as a biochemical precursor in sterol biosynthesis, including cholesterol and steroid hormones in the human body .
Synthesis Analysis
Squalene is biosynthesized by coupling two molecules of farnesyl pyrophosphate . The condensation requires NADPH and the enzyme squalene synthase . With the increased demand for squalene along with regulations on shark-derived squalene, there is a need to find alternatives for squalene production which are low-cost as well as sustainable . Microbial platforms are being considered as a potential option to meet such challenges .
Molecular Structure Analysis
Squalene is a molecule with the molecular formula C30H50, embodying a double bond-rich structure . The structure is notably unsaturated, possessing six double bonds in total .
Chemical Reactions Analysis
Squalene is a biochemical precursor to both steroids and hopanoids . For sterols, the squalene conversion begins with oxidation (via squalene monooxygenase) of one of its terminal double bonds, resulting in 2,3-oxidosqualene . It then undergoes an enzyme-catalyzed cyclization to produce lanosterol, which can be elaborated into other steroids such as cholesterol and ergosterol in a multistep process by the removal of three methyl groups, the reduction of one double bond by NADPH, and the migration of the other double bond .
Physical And Chemical Properties Analysis
Squalene is a colorless or yellowish clear oily liquid . It has a specific odor . It is soluble in ether, acetone, and carbon tetrachloride, but insoluble in water . The density is 0.858 g·cm−3 . The refractive index is 1.4956 (at 20 °C) .
Wissenschaftliche Forschungsanwendungen
Impfstoff-Adjuvantien
Squalen wird als Bestandteil von Impfstoff-Adjuvantien verwendet, da es die Immunantwort verstärken kann. Es ist ein wichtiger Bestandteil von Adjuvantien wie MF59, AS03 und AF03, die in saisonalen Grippeimpfstoffen verwendet werden und für SARS-CoV-2-Impfstoffe in Betracht gezogen werden . Die stabilitätssteigernden Eigenschaften und die Biokompatibilität von this compound machen es zu einer ausgezeichneten Wahl für diese Anwendung.
Arzneimittel-Abgabesysteme
In der pharmazeutischen Industrie macht die Verträglichkeit von this compound mit dem menschlichen Körper es zu einem idealen Träger für Arzneimittelabgabesysteme. Es kann zur Herstellung von Emulsionen verwendet werden, die Arzneimittel kontrolliert abgeben, wodurch die Wirksamkeit und Sicherheit der Behandlungen verbessert werden .
Kosmetische Dermatologie
This compound ist ein häufiger Bestandteil in der kosmetischen Dermatologie aufgrund seiner weichmachenden und antioxidativen Eigenschaften. Es hilft bei der Hautfeuchtigkeit und hat Antitumoraktivitäten. This compound wird auch in topisch applizierten Fahrzeugen wie Lipidemulsionen und nanostrukturierten Lipidträgern (NLCs) verwendet, um die Hautgesundheit und das Erscheinungsbild zu verbessern .
Nahrungsergänzungsmittel
Aufgrund seines Vorkommens in verschiedenen Ölen und seiner gesundheitlichen Vorteile wird this compound häufig in Nahrungsergänzungsmitteln enthalten. Es wird angenommen, dass es positive Auswirkungen auf das Herz-Kreislauf-System und das allgemeine Wohlbefinden hat .
Antioxidative Eigenschaften
This compound wirkt als Antioxidans und schützt Zellen vor Schäden, die durch freie Radikale verursacht werden. Diese Eigenschaft ist besonders vorteilhaft für die Hautgesundheit, da sie dazu beitragen kann, Alterung und Schäden durch Umweltfaktoren zu verhindern .
Industrielle Fermentation
Fortschritte in der synthetischen Biologie haben zur Verwendung gentechnisch veränderter Mikroben zur Herstellung von pharmazeutischem this compound geführt. Diese Methode gilt als nachhaltige Alternative zu traditionellen Quellen und wird wahrscheinlich in Zukunft die Hauptmethode der Squalenproduktion sein .
Wirkmechanismus
Target of Action
Squalene is a naturally occurring linear triterpene formed via the mevalonate or MEP biosynthetic pathway . It is widely distributed in microorganisms, plants, and animals . The primary target of squalene is squalene monooxygenase , an enzyme that plays a crucial role in the biosynthesis of sterols .
Mode of Action
Squalene interacts with its target, squalene monooxygenase, to initiate the conversion of squalene into 2,3-oxidosqualene . This conversion is the first oxygenation step in the sterol biosynthesis pathway . Squalene monooxygenase catalyzes the oxidation of one of squalene’s terminal double bonds, resulting in 2,3-oxidosqualene .
Biochemical Pathways
Squalene is a key intermediate in the mevalonate-cholesterol pathway . It is synthesized by coupling two molecules of farnesyl pyrophosphate . The conversion of squalene to 2,3-oxidosqualene is the first step in the synthesis of sterols, including cholesterol and ergosterol . This process involves a series of reactions, including the removal of three methyl groups, the reduction of one double bond by NADPH, and the migration of the other double bond .
Pharmacokinetics
It is known that squalene is ubiquitously distributed in human tissues, where it is transported in serum generally in association with very low-density lipoproteins . Squalene has been found to form nanoassemblies with better pharmacokinetics when linked to a bioactive compound .
Result of Action
The action of squalene has several molecular and cellular effects. It plays a critical role in cellular physiological processes . It is also known to maintain the redox balance in cells, scavenge excessive O2ˉ, and alleviate lipid peroxidation damage . Moreover, squalene has been found to have potential inhibitory effects on DNA topoisomerase II alpha .
Action Environment
The action, efficacy, and stability of squalene can be influenced by various environmental factors. For instance, the oxidative potential of the environment can affect the susceptibility of squalene to lipid peroxidation . Additionally, bioprocess conditions and regulation factors can influence the production of squalene in microbes .
Safety and Hazards
Formulations containing Squalene indicate it is not a significant human skin irritant or sensitizer . Limited contact sensitization tests indicate Squalene is not a significant contact allergen or irritant . It is concluded that both Squalane and Squalene are safe as cosmetic ingredients in the present practices of use and concentration .
Zukünftige Richtungen
With the increased demand for squalene along with regulations on shark-derived squalene, there is a need to find alternatives for squalene production which are low-cost as well as sustainable . Microbial platforms are being considered as a potential option to meet such challenges . Considerable progress has been made using both wild-type and engineered microbial strains for improved productivity and yields of squalene .
Biochemische Analyse
Biochemical Properties
Squalene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, squalene synthase (SQS) catalyzes the fusion of two FPP molecules into one molecule of squalene .
Cellular Effects
Squalene has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Squalene, the main component of skin surface polyunsaturated lipids, shows some advantages for the skin as an emollient and antioxidant, and for hydration and its antitumor activities .
Molecular Mechanism
Squalene exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
| { "Design of the Synthesis Pathway": "Squalene can be synthesized through a variety of methods, but the most common approach is through the condensation of six isoprene units. This can be achieved through either a linear or a branched pathway.", "Starting Materials": [ "Isoprene", "Acetyl-CoA", "ATP", "NADPH", "H+" ], "Reaction": [ "Step 1: Condensation of two molecules of isoprene to form geranyl pyrophosphate using ATP and H+ as cofactors", "Step 2: Condensation of two molecules of geranyl pyrophosphate to form farnesyl pyrophosphate using ATP and H+ as cofactors", "Step 3: Condensation of two molecules of farnesyl pyrophosphate to form squalene using NADPH as a reducing agent" ] } | |
CAS-Nummer |
7683-64-9 |
Molekularformel |
C30H50 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
(14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18?,29-23+,30-24? |
InChI-Schlüssel |
YYGNTYWPHWGJRM-MSTSHSMFSA-N |
Isomerische SMILES |
CC(=CCCC(=CCCC(=CCC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C |
Siedepunkt |
545 °F at 25 mmHg (NTP, 1992) 421.3 °C |
Color/Form |
Oil; crystals from ether/methanol (-5 °C) |
Dichte |
0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float 0.8584 g/cu cm at 20 °C |
Flammpunkt |
greater than 235 °F (NTP, 1992) 110 °C - closed cup |
melting_point |
-103 °F (NTP, 1992) -4.8 °C -75 °C |
Andere CAS-Nummern |
111-02-4 7683-64-9 11051-27-7 |
Physikalische Beschreibung |
Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3. Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS] Liquid |
Piktogramme |
Health Hazard |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
less than 1 mg/mL at 66 °F (NTP, 1992) Practically insoluble in water. Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid Slightly soluble in alcohol; soluble in lipids and organic solvents |
Synonyme |
Squalene |
Dampfdruck |
6.3X10-6 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is squalene and what is its biological role?
A1: Squalene is a natural triterpenoid, a type of lipid composed of isoprene units. It acts as a key intermediate in the biosynthesis of sterols like cholesterol in animals and ergosterol in fungi. In plants, squalene is a precursor to various triterpenes and sterols. [, , , ]
Q2: How does squalene relate to cholesterol biosynthesis?
A2: Squalene is a crucial precursor to cholesterol. It undergoes cyclization by the enzyme squalene epoxidase to form 2,3-oxidosqualene, which is then further cyclized by oxidosqualene cyclase to produce lanosterol. Lanosterol is subsequently converted into cholesterol through a series of enzymatic reactions. [, , ]
Q3: Can squalene synthase inhibitors affect cholesterol levels?
A3: Yes, squalene synthase catalyzes the formation of squalene from farnesyl pyrophosphate. Inhibition of this enzyme leads to decreased cholesterol synthesis. Squalestatin 1 (SQ1) is an example of a squalene synthase inhibitor known to block cholesterol biosynthesis, causing an accumulation of metabolites like farnesyl pyrophosphate and farnesol. [, , ]
Q4: How do certain compounds affect squalene metabolism in the context of antifungal activity?
A4: Azasqualene and its derivatives, like 2,3-dihydro-2-azasqualene and its N-oxide, act as inhibitors of squalene-hopene cyclase, an enzyme essential for hopanoid biosynthesis in certain bacteria. By inhibiting this enzyme, these compounds can disrupt hopanoid production, which is essential for the growth of some bacteria. [, ]
Q5: Does squalene play a role in drug-induced CYP3A induction?
A5: Research suggests that inhibiting 2,3-oxidosqualene:lanosterol cyclase with specific inhibitors like Ro 48-8071 and BIBX 79 can lead to the accumulation of squalene metabolites. These metabolites activate the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes including CYP3A. This activation leads to increased CYP3A expression. []
Q6: What is the chemical formula and molecular weight of squalene?
A6: The molecular formula of squalene is C30H50, and its molecular weight is 410.72 g/mol. [, ]
Q7: What spectroscopic techniques are useful for identifying and characterizing squalene?
A7: Various spectroscopic techniques can be employed to identify and characterize squalene. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates squalene from other compounds and provides information about its mass-to-charge ratio, allowing for its identification. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis helps identify functional groups present in squalene based on their characteristic absorption patterns. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed information about the structure and connectivity of atoms in squalene. []
Q8: Are there alternative biological sources for squalene production?
A8: Yes, due to ethical concerns surrounding shark fishing, alternative sources for squalene production are being explored. These include:
- Plant-based sources: Olive oil, amaranth seed oil, and rice bran oil are known to contain significant amounts of squalene. [, , , , ]
- Microbial sources: Yeast-like fungi like Pseudozyma sp. have been identified as potential sources for squalene production. []
Q9: What are some applications of squalene?
A9: Squalene finds applications in various industries:
- Cosmetics: Squalene is a common ingredient in moisturizers, sunscreens, and other skincare products due to its emollient and antioxidant properties. [, ]
- Pharmaceuticals: It is used as an adjuvant in vaccines, enhancing the immune response. [, ]
Q10: How can computational chemistry and modeling be used to study squalene and its interactions?
A10: Computational chemistry plays a crucial role in understanding squalene interactions and developing inhibitors for enzymes involved in its metabolism.
- Molecular Docking: This technique predicts the preferred orientation of a molecule, like an inhibitor, when bound to a target protein, such as squalene synthase or squalene epoxidase. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of squalene and its interactions with enzymes over time. []
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structure of squalene analogs with their biological activity, aiding in the design of more potent inhibitors. [, , ]
Q11: What are some analytical methods used to quantify squalene?
A11: Common analytical methods for squalene quantification include:
- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies squalene based on its interactions with a stationary phase. [, ]
- Thin-Layer Chromatography (TLC): TLC is a simpler technique used for the qualitative and semi-quantitative analysis of squalene. []
Q12: Are there any concerns regarding the safety of using squalene?
A13: While generally considered safe for topical and dietary use, some individuals may experience allergic reactions to squalene. More research is needed to fully understand its long-term effects and potential toxicity. [, ]
Q13: What are the environmental implications of squalene production?
A14: The traditional source of squalene, shark liver oil, raises ecological concerns due to the overfishing of sharks. Shifting towards sustainable alternatives like plant-based or microbial sources is crucial for minimizing the environmental impact. [, , ]
Q14: How can research infrastructure and resources aid in advancing squalene research?
A14: Continued research on squalene benefits from access to:
- Genomic Databases: These databases provide genetic information about various organisms, facilitating the identification of genes involved in squalene biosynthesis and the development of genetically engineered organisms for squalene production. [, , , ]
- High-Throughput Screening Platforms: These platforms allow for the rapid screening of large libraries of compounds for potential squalene synthase or squalene epoxidase inhibitors. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
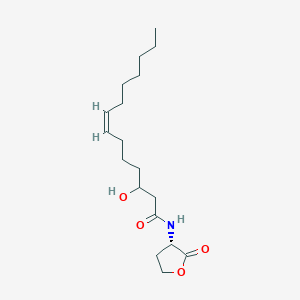
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)
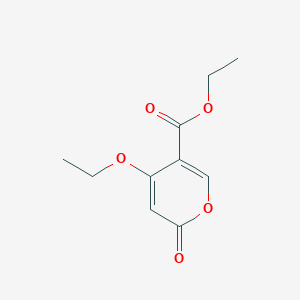
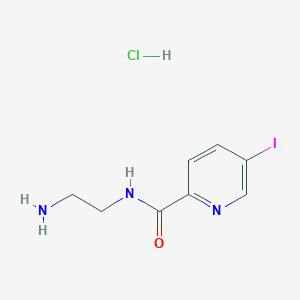

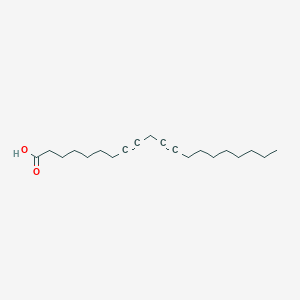
![5-Boc-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B164266.png)

